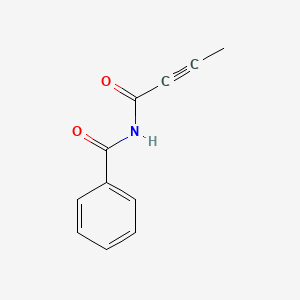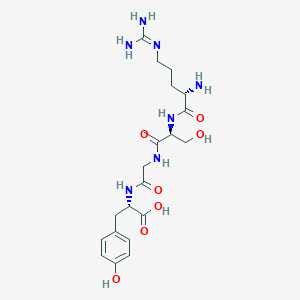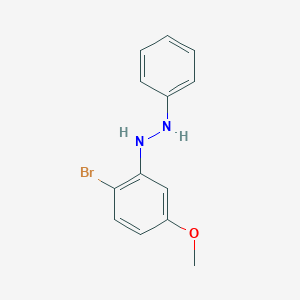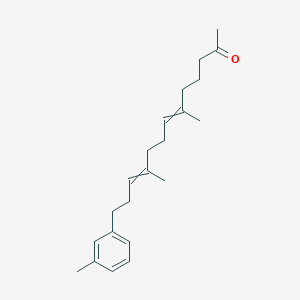![molecular formula C13H18O3 B12616949 (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one CAS No. 921770-86-7](/img/structure/B12616949.png)
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a 1,4-dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with cyclopent-2-en-1-one under specific conditions. One common method includes the use of a palladium-catalyzed aminocarbonylation reaction, which allows for the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A structurally similar compound used in the synthesis of various organic molecules.
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamine: Another related compound with applications in organic synthesis.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds synthesized from 2-acetylcyclohexanone via palladium-catalyzed aminocarbonylation.
Uniqueness
(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
921770-86-7 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12-/m1/s1 |
Clé InChI |
ISRQBGGSZAITHZ-ZYHUDNBSSA-N |
SMILES isomérique |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC(=O)C=C3 |
SMILES canonique |
C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)



methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)


![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)

